An In-depth Technical Guide to 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one
An In-depth Technical Guide to 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from its structural isomer, 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-1-one, and provides insights based on the well-established chemistry of its constituent functional groups. The guide covers physicochemical properties, potential synthetic pathways, predicted spectroscopic characteristics, and the significance of the difluoromethoxy moiety in enhancing pharmacological profiles. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated aromatic compounds.
Introduction and Overview
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an aromatic ketone featuring a unique combination of functional groups: a difluoromethoxy group, an ethoxy group, and a propan-2-one moiety. The incorporation of fluorine-containing groups, such as the difluoromethoxy (-OCHF₂) group, is a widely employed strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties.[1] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinities.[2][3] The propan-2-one substituent is also a common structural motif in pharmacologically active compounds.[4]
Structural Isomer: 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-1-one
A key reference point for this guide is the structural isomer, 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-1-one, which differs only in the position of the carbonyl group. The properties of this isomer provide the closest available experimental data and serve as a valuable benchmark for predicting the behavior of the target compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the known properties of the structural isomer and provides predicted values for the target compound.
| Property | 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-1-one (Isomer) | 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one (Predicted) | Source |
| CAS Number | 1804219-68-8 | Not Available | [5] |
| Molecular Formula | C₁₂H₁₄F₂O₃ | C₁₂H₁₄F₂O₃ | [5] |
| Molecular Weight | 244.23 g/mol | 244.23 g/mol | [5] |
| Appearance | - | Likely a liquid or low-melting solid | - |
| Boiling Point | - | Expected to be similar to the isomer | - |
| Solubility | - | Expected to be soluble in common organic solvents | - |
Synthesis and Reactivity
While a specific synthetic route for 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one has not been published, its synthesis can be conceptualized based on established methods for the preparation of aryl propan-2-ones.
Proposed Synthetic Pathway
A plausible synthetic route could involve the Friedel-Crafts acylation of a suitably substituted difluoromethoxy-ethoxybenzene precursor, or the arylation of acetone enolate with an appropriate aryl halide. A general scheme for the synthesis of 1-aryl-2-propanones often involves the reaction of an aromatic amine precursor via a diazo-reaction and a subsequent Meerwein arylation.[5] Another approach involves the electrochemical arylation of α-chloro ketones.[6]
Below is a conceptual workflow for a potential synthesis:
Caption: Proposed synthetic strategies for 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one.
Chemical Reactivity
The reactivity of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one will be dictated by its functional groups:
-
Ketone: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol, reductive amination, and aldol condensation.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the activating ethoxy group and the deactivating (by induction) difluoromethoxy group. The difluoromethoxy group is a moderate electron-withdrawing substituent.[7]
-
Difluoromethoxy Group: This group is generally stable under many reaction conditions but can be a site for metabolic activity. Its presence is known to increase the metabolic stability of molecules by blocking potential sites of oxidation.[3]
Spectroscopic Profile (Predicted)
The structural elucidation of 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous structures.[8][9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the propan-2-one moiety. The difluoromethoxy group will present as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with varied chemical shifts due to the substituents), the carbons of the ethoxy group, the methylene carbon, and the methyl carbon of the propan-2-one group. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display a strong absorption band for the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant peaks will correspond to C-O stretching of the ethers, C-F stretching, and C-H stretching of the aromatic and aliphatic groups.
Biological and Pharmacological Significance
The interest in molecules like 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one stems from the advantageous properties conferred by the difluoromethoxy group in a pharmacological context.
The Role of the Difluoromethoxy Group
The -OCHF₂ group is considered a bioisostere of other functional groups like hydroxyl or methoxy groups. Its introduction can lead to:
-
Enhanced Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.[12]
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[12]
-
Modulation of pKa: The electron-withdrawing nature of the difluoromethoxy group can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.[13]
-
Hydrogen Bonding Capability: The hydrogen atom in the -OCHF₂ group can act as a hydrogen bond donor, potentially leading to new or enhanced interactions with biological targets.[1]
Potential Applications
Given the structural motifs present, 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one could be investigated as a precursor or a candidate for various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases, where fluorinated compounds have shown significant promise.
Experimental Protocols (General)
For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.
General Synthesis of 1-Aryl-2-propanones
A common method involves the reaction of an appropriate aryl Grignard reagent with acetylacetone, followed by hydrolysis. Alternatively, palladium-catalyzed cross-coupling reactions between an aryl halide and the enolate of acetone can be employed.[14]
Caption: General workflow for the synthesis and characterization of 1-aryl-2-propanones.
Spectroscopic Characterization
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
IR Spectroscopy: The IR spectrum can be obtained using an FTIR spectrometer, either as a neat film (if liquid) or as a KBr pellet (if solid).
Conclusion
1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one represents a molecule of significant interest for medicinal chemistry due to its unique combination of a fluorinated moiety and other key functional groups. While direct experimental data is currently scarce, this guide provides a robust framework for understanding its likely chemical properties, potential synthetic routes, and pharmacological relevance by drawing upon data from a close structural isomer and the broader chemical literature. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
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